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Compound of Interest

Compound Name: D-Lin-MC3-DMA-13C3

Cat. No.: B12395468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of D-Lin-MC3-DMA (MC3)

based lipid nanoparticles (LNPs) for the encapsulation of nucleic acids such as siRNA and

mRNA. The following sections offer a comprehensive guide, including reagent preparation,

formulation methods, and purification steps.

Overview
D-Lin-MC3-DMA is an ionizable cationic lipid that is a critical component for the effective in vivo

delivery of RNA therapeutics.[1][2] LNPs formulated with MC3 are designed to encapsulate and

protect nucleic acid payloads, facilitating their delivery to target cells.[3] The formulation's

success hinges on precise control over lipid composition, mixing methods, and purification

processes. The most common lipid composition by molar ratio is 50% D-Lin-MC3-DMA, 10%

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% 1,2-

dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).[1][4][5][6]

Materials and Reagents
A comprehensive list of required materials is provided in the table below.
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Material Supplier Example Notes

D-Lin-MC3-DMA
Tocris Bioscience (Cat. No.

7946)
Ionizable cationic lipid.

DSPC
Tocris Bioscience (Cat. No.

7943)
Helper lipid.

Cholesterol
Tocris Bioscience (Cat. No.

7945)
Structural lipid.

DMG-PEG 2000
Tocris Bioscience (Cat. No.

7944)
PEGylated lipid for stability.

Cargo RNA (siRNA/mRNA) User-defined

Absolute Ethanol (200 proof) Sigma-Aldrich For lipid dissolution.

Citrate Buffer (10 mM, pH 4.0) User-prepared For RNA hydration.

Phosphate-Buffered Saline

(PBS), pH 7.4

Tocris Bioscience (Cat. No.

5564)

For dialysis and final

formulation.

Dialysis Kit (MWCO 3.5 kDa) Various For purification.

RNase-free 1.5 mL tubes Various

Glass vials Various For lipid stock preparation.

Vortex mixer or Microfluidic

device
Optional For mixing.

Experimental Protocols
Stock Solution Preparation
Accurate preparation of lipid stock solutions is crucial for consistent LNP formulation. The

following table outlines the preparation of individual lipid stocks in absolute ethanol.
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Lipid Component Concentration Preparation

D-Lin-MC3-DMA 75 mg/mL[4]

Dissolve 150 µL of D-Lin-MC3-

DMA in 50 µL of pure ethanol.

[4]

DSPC 10 mg/mL[4]
Dissolve 10 mg of DSPC in 1.0

mL of pure ethanol.[4]

Cholesterol 10 mg/mL[4]
Dissolve 10 mg of cholesterol

in 1.0 mL of pure ethanol.[4]

DMG-PEG 2000 10 mg/mL[4]

Dissolve 10 mg of DMG-PEG

2000 in 1.0 mL of pure ethanol.

[4]

Complete Lipid Mix 19 µg/µL

Combine 13.3 µL of D-Lin-

MC3-DMA, 24.6 µL of DSPC,

46.4 µL of cholesterol, and

11.7 µL of DMG-PEG 2000

solutions. Mix thoroughly.[4]

Payload RNA Preparation
The nucleic acid payload should be prepared in an acidic buffer to facilitate encapsulation.

Parameter Value/Procedure

RNA Stock Solution 1 mg/mL in 10 mM citrate buffer (pH 4.0).

Total Lipids/RNA Ratio 40/1 (wt/wt).

LNP Formulation: Mixing Methods
Rapid mixing of the ethanolic lipid solution with the aqueous RNA solution is critical for the self-

assembly of LNPs. Three common methods are described below.

This method is suitable for small-scale preparations.
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In an RNase-free 1.5 mL tube, combine 16.8 µL of the complete lipid mix solution and 1.2 µL

of ethanol. Mix well.[4]

In a separate RNase-free tube, mix 46 µL of citrate buffer (10 mM, pH 4) with 8 µL of the 1.0

mg/mL RNA stock solution.[4]

Quickly add the 54 µL of the RNA buffer solution to the lipid-ethanol solution.[4]

Pipette up and down rapidly for 20–30 seconds.[4]

Incubate the resulting solution at room temperature for up to 15 minutes.[4]

This method provides more vigorous mixing.

In an RNase-free 1.5 mL tube, add 21 µL of the complete lipid mix solution and 9 µL of

ethanol. Mix well.[4]

In another RNase-free tube, combine 80 µL of citrate buffer (10 mM, pH 4) and 10 µL of the

1.0 mg/mL RNA stock solution.[4]

Set the vortex mixer to a moderate speed and begin vortexing the RNA buffer solution.[4]

Quickly add the 30 µL of the lipid-ethanol mix solution into the vortexing RNA solution.

Continue vortexing for another 20–30 seconds.

Incubate at room temperature for up to 15 minutes.

Microfluidic devices offer precise control over the mixing process, leading to reproducible LNP

characteristics.[7][8]

Prepare the ethanolic lipid mixture and the aqueous nucleic acid solution as previously

described.

Use a microfluidic device with a staggered herringbone, T-, or Y-channel design.[5]

The inlet flow rates should be optimized by the user to achieve the desired particle size and

encapsulation efficiency.[5]
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Purification
Purification is necessary to remove ethanol and raise the pH to a physiological level.

Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 1 hour using a dialysis kit with

a molecular weight cutoff of 3500 Da. For more extensive purification, dialysis can be

performed overnight against 1,000 volumes of buffer.[5]

After dialysis, transfer the LNP solution to a sterile, RNase-free tube.

The LNP solution can be concentrated if necessary using a centrifugal filter with an

appropriate molecular weight cutoff.[5]

Sterile Filtration and Storage
Filter-sterilize the final LNP solution using a 0.22 µm filter.[5]

Store the LNPs at 4°C for up to one week.[5] For longer-term storage, LNPs can be

lyophilized and stored at -80°C.[5]

Workflow and Process Visualization
The following diagrams illustrate the key workflows in the preparation of D-Lin-MC3-DMA

LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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